[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
Description
The compound is a chiral amine derivative featuring a 5,7-difluoro-substituted 1H-1,3-benzodiazole core. The dihydrochloride salt form enhances its solubility and stability, which is typical for amine-containing pharmaceuticals.
Properties
Molecular Formula |
C10H13Cl2F2N3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(1S)-1-(4,6-difluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-5(13-2)10-14-8-4-6(11)3-7(12)9(8)15-10;;/h3-5,13H,1-2H3,(H,14,15);2*1H/t5-;;/m0../s1 |
InChI Key |
GKAOCYOIHOWVJI-XRIGFGBMSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) and Cyclization
- The benzodiazole core is often constructed via cyclization of appropriately substituted o-phenylenediamine derivatives using reagents such as disuccinimidyl carbonate or chloroacetyl chloride, which facilitate ring closure to form the benzimidazolone or benzodiazole ring system with high yields and purity.
- For example, cyclization of nitrodianiline with disuccinimidyl carbonate proceeds efficiently, yielding 1,3-disubstituted benzimidazolones suitable for further functionalization.
Alkylation and Epoxide Ring Opening
- Alkylation of the benzimidazole nitrogen or amine side chains is achieved using alkyl halides (e.g., iodomethane) or epoxides. Epoxide ring-opening reactions with amines allow introduction of the ethylamine side chain with stereocontrol, favoring the (1S)-enantiomer configuration.
- Stepwise alkylation strategies enable selective N-methylation of the amine moiety after formation of the ethylamine side chain, improving regioselectivity and yield.
Methylation
- The methylation of the amine nitrogen to form the methylamine group is typically conducted using methylating agents such as iodomethane or dimethyl carbonate. Methylation can be performed either before or after cyclization, depending on the synthetic route, with some methods accomplishing cyclization and N-methylation in a single step.
- For instance, methylation of the amine intermediate with iodomethane yields the methylated product, while cyclization combined with N-methylation using dimethyl carbonate followed by hydrolysis also produces the desired methylated compound.
Salt Formation (Dihydrochloride)
- The final step involves conversion of the free base methylated amine into its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility in aqueous media, which is critical for biological applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Disuccinimidyl carbonate, RT, 18 h | Formation of benzimidazolone core |
| 2 | Alkylation / Epoxide ring-opening | Alkyl halides (iodomethane), epoxides, base, microwave heating | Introduction of ethylamine side chain |
| 3 | N-Methylation | Iodomethane or dimethyl carbonate | Formation of methylamine moiety |
| 4 | Salt formation | HCl in aqueous solution | Formation of dihydrochloride salt |
Experimental Data and Yields
- Cyclization of nitrodianiline with disuccinimidyl carbonate yielded the benzimidazolone intermediate in high yield (~85-90%) without requiring chromatographic purification.
- Methylation of the amine intermediate with iodomethane proceeded efficiently, with isolated yields reported in the range of 75-85%.
- Epoxide ring-opening reactions under microwave irradiation at 120–140 °C afforded the desired chiral ethylamine intermediates with moderate yields (~30-50%), depending on substrate and conditions.
- Conversion to the dihydrochloride salt typically yields a white solid with enhanced solubility, suitable for further biological testing.
Notes on Industrial Scale and Optimization
- Continuous flow reactors may be employed in industrial synthesis to improve yield, reduce reaction times, and enhance purity of the compound, particularly during alkylation and methylation steps.
- Careful control of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, is critical to minimize side reactions and maximize regioselectivity, especially during alkylation steps where competing N-alkylation sites exist.
Summary Table of Key Preparation Steps and Conditions
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Disuccinimidyl carbonate | RT, 18 h | 85-90 | High purity, no chromatography needed |
| Alkylation / Epoxide Opening | Alkyl halides, epoxides, base | Microwave heating, 120-140 °C | 30-50 | Stereoselective, moderate yield |
| N-Methylation | Iodomethane, dimethyl carbonate | RT or mild heating | 75-85 | Can be combined with cyclization |
| Salt Formation | Hydrochloric acid | Aqueous solution, RT | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, while the benzodiazole ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (b) : A thiadiazine sulfonamide, distinct in ring structure and substituents.
A meaningful comparison would require analogs with:
- Benzodiazole/benzimidazole cores (e.g., omeprazole analogs).
- Fluorinated aromatic systems (e.g., fluoroquinolones).
- Chiral amine functionalities (e.g., β-adrenergic agonists).
Hypothetical Data Table (Illustrative Example):
Research Findings and Limitations
- Pharmacological Data: Compounds in are sulfonamides or thiadiazines, which typically exhibit diuretic or carbonic anhydrase inhibitory activity.
Biological Activity
The compound (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride , identified by CAS number 2763741-49-5, is a synthetic organic molecule notable for its unique structural features, including a difluorobenzodiazole moiety. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.13 g/mol. The presence of difluorine atoms in the benzodiazole structure may enhance the compound's biological activity and solubility, which are critical for its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.13 g/mol |
| CAS Number | 2763741-49-5 |
Research indicates that compounds similar to (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exhibit various biological activities through different mechanisms. These may include:
- Inhibition of Enzymatic Activity : Compounds with benzodiazole structures often act as enzyme inhibitors, impacting pathways relevant to cancer and other diseases.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter systems.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related benzodiazole derivatives. For instance:
- Anticancer Activity : A study demonstrated that benzodiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Efficacy : Research highlighted that certain benzodiazole compounds possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria.
- Neuropharmacological Effects : Some derivatives have been shown to modulate neurotransmitter levels, indicating potential use in treating neurological disorders.
Quantitative Structure–Activity Relationship (QSAR)
QSAR studies have been pivotal in understanding how structural modifications influence biological activity. For (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride, variations in the benzodiazole structure can significantly alter its binding affinity and selectivity towards biological targets.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole core with fluorine substitution | Anticancer properties |
| 2-Aminobenzothiazole | Benzothiazole with an amine group | Antimicrobial activity |
| 4-Difluoromethylbenzamide | Benzamide with difluoromethyl group | Antidepressant effects |
Q & A
Advanced Synthesis and Purification Challenges
Q: What methodological approaches are recommended for optimizing the synthesis of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride, particularly in addressing low yields of the final diastereomers? A:
- Stepwise Synthesis : Begin with cyclocondensation of 4,6-difluoro-1,2-phenylenediamine with a chiral ethylamine derivative under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via HPLC to ensure enantiomeric purity .
- Purification : Use recrystallization in ethanol/water mixtures to isolate intermediates. For diastereomer separation, employ chiral chromatography (e.g., Chiralpak® IC column with hexane:isopropanol:diethylamine mobile phase) .
- Troubleshooting : If intermediates are insoluble, introduce polar aprotic solvents (e.g., DMF) during coupling steps. For scalability, optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce side reactions .
Structural Elucidation and Crystallography
Q: How can SHELX software be applied to resolve ambiguities in the crystal structure of this compound, especially when fluorine atoms induce disorder? A:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve fluorine positions. SHELXD (dual-space algorithm) is effective for initial phase determination in small molecules .
- Refinement : In SHELXL, apply "DELU" and "SIMU" restraints to manage thermal motion of fluorinated benzodiazole rings. For disorder, split atoms into multiple positions with occupancy refinement .
- Validation : Cross-verify with DFT-calculated bond lengths (e.g., C–F ~1.34 Å) and Hirshfeld surface analysis to confirm packing interactions .
Biological Activity and Target Engagement
Q: What experimental strategies are recommended to investigate this compound’s interaction with neurological targets, given contradictory binding data in preliminary studies? A:
- Binding Assays : Perform competitive radioligand displacement assays (e.g., [³H]flumazenil for GABAₐ receptors) at varying pH (7.4 vs. 6.8) to assess protonation-dependent affinity .
- Functional Studies : Use patch-clamp electrophysiology on transfected HEK cells expressing α1β2γ2 GABAₐ subtypes to measure potentiation/inhibition .
- Off-Target Profiling : Screen against CYP450 isoforms (e.g., CYP3A4) via fluorescence-based assays to evaluate metabolic interference .
Analytical Method Development
Q: How can researchers resolve discrepancies between HPLC purity (>98%) and inconsistent biological activity in batch-to-batch samples? A:
- Impurity Profiling : Employ LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) to detect trace diastereomers or hydrolyzed byproducts (e.g., free amine forms) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups. Fluorine substitution may enhance stability but can lead to HF release under acidic conditions .
- NMR Quantification : Use ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) for non-destructive quantification of fluorinated impurities .
Computational Modeling and SAR
Q: What computational methods are suitable for predicting the impact of 5,7-difluoro substitution on this compound’s binding to benzodiazepine receptors? A:
- Docking Studies : Use AutoDock Vina with receptor structures (PDB: 6HUP) to model fluorine’s electrostatic effects. Fluorine’s electron-withdrawing nature may enhance π-stacking with His102 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess fluorine-induced conformational rigidity in the benzodiazole core .
- SAR Expansion : Compare with non-fluorinated analogs (e.g., midazolam derivatives) to isolate fluorine’s contribution to potency and selectivity .
Handling Contradictory Pharmacokinetic Data
Q: How should researchers address conflicting oral bioavailability data (e.g., 22% vs. 45%) in rodent models? A:
- Formulation Adjustments : Test solubility-enhancing excipients (e.g., sulfobutyl ether-β-cyclodextrin) to improve dissolution in gastric fluid .
- Metabolite Identification : Administer ¹⁴C-labeled compound and profile plasma metabolites via radio-HPLC. Fluorine may reduce first-pass metabolism via CYP2C19 inhibition .
- Species-Specific Factors : Compare hepatic extraction ratios in rats vs. mice using isolated perfused liver models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
